
2-(1-chloroethyl)-5-methoxy-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloroethyl)-5-methoxy-1H-1,3-benzodiazole is an organic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a chloroethyl group and a methoxy group attached to the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-chloroethyl)-5-methoxy-1H-1,3-benzodiazole typically involves the reaction of 5-methoxy-1H-1,3-benzodiazole with 1-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Substitution Reactions: The chloroethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products:
Substitution: Formation of 2-(1-substituted-ethyl)-5-methoxy-1H-1,3-benzodiazole derivatives.
Oxidation: Formation of 2-(1-chloroethyl)-5-hydroxy-1H-1,3-benzodiazole or 2-(1-chloroethyl)-5-formyl-1H-1,3-benzodiazole.
Reduction: Formation of 2-(1-chloroethyl)-5-methoxy-1,3-dihydrobenzodiazole.
科学研究应用
2-(1-Chloroethyl)-5-methoxy-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex benzodiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(1-chloroethyl)-5-methoxy-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activities or disruption of DNA replication. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
相似化合物的比较
- 2-(1-Chloroethyl)-5-methoxy-1,3-dihydrobenzodiazole
- 2-(1-Chloroethyl)-5-hydroxy-1H-1,3-benzodiazole
- 2-(1-Chloroethyl)-5-formyl-1H-1,3-benzodiazole
Comparison: 2-(1-Chloroethyl)-5-methoxy-1H-1,3-benzodiazole is unique due to the presence of both a chloroethyl group and a methoxy group on the benzodiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxy group enhances its lipophilicity, while the chloroethyl group provides a reactive site for covalent interactions with biological targets.
属性
分子式 |
C10H11ClN2O |
|---|---|
分子量 |
210.66 g/mol |
IUPAC 名称 |
2-(1-chloroethyl)-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C10H11ClN2O/c1-6(11)10-12-8-4-3-7(14-2)5-9(8)13-10/h3-6H,1-2H3,(H,12,13) |
InChI 键 |
UNKRMMIXGBRUED-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


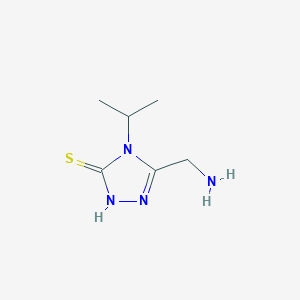
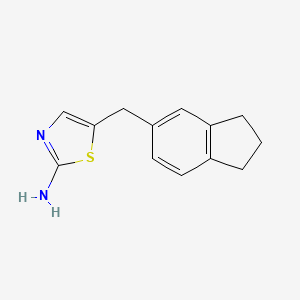
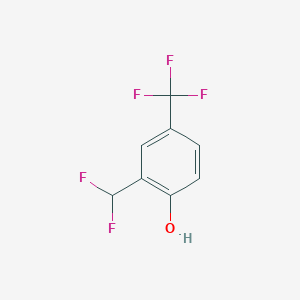
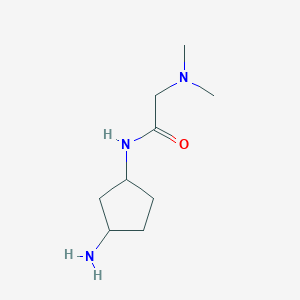

amine](/img/structure/B13186946.png)
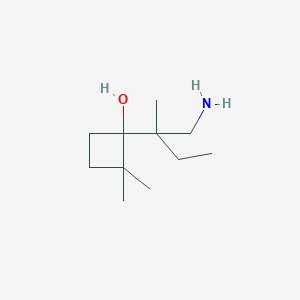
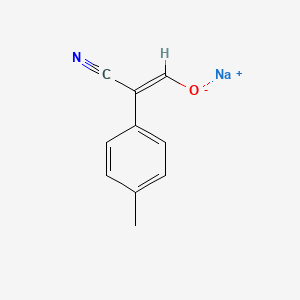

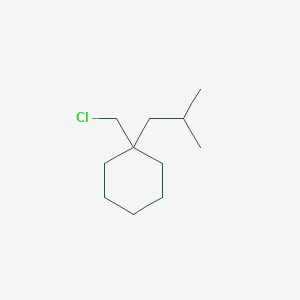

![([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine](/img/structure/B13186983.png)
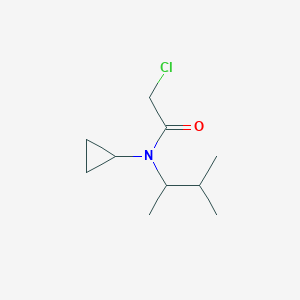
![2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13187001.png)
